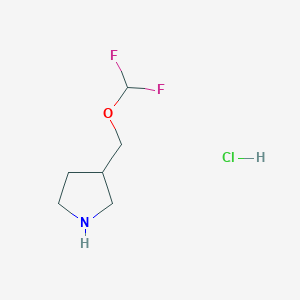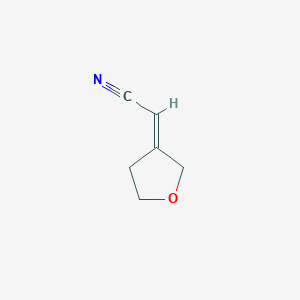
(E)-2-(Dihydrofuran-3(2H)-ylidene)acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Dihydrofuran-3(2H)-ylidene)acetonitrile is an organic compound that features a dihydrofuran ring fused to an acetonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(dihydrofuran-3(2H)-ylidene)acetonitrile can be achieved through several methods. One common approach involves the reaction of dihydrofuran with acetonitrile under specific conditions. For instance, the reaction between Corey ylide and α,β-unsaturated ketones enables a straightforward synthesis of 2,3-dihydrofurans . This reaction offers the use of simple and commercially available starting materials, mild reaction conditions, and scalability.
Industrial Production Methods
Industrial production methods for 2-(dihydrofuran-3(2H)-ylidene)acetonitrile typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments are crucial to achieving efficient production.
Chemical Reactions Analysis
Types of Reactions
2-(Dihydrofuran-3(2H)-ylidene)acetonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The nitrile group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of 2-(dihydrofuran-3(2H)-ylidene)acetonitrile include Lewis acids, palladium catalysts, and other transition metal catalysts. For example, a Lewis acid-catalyzed ring-opening reaction of dihydrofuran acetals can produce functionalized carbazoles .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, the reaction with Lewis acids can yield 1-hydroxycarbazole-2-carboxylates .
Scientific Research Applications
2-(Dihydrofuran-3(2H)-ylidene)acetonitrile has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Medicine: Investigated for its potential use in pharmaceutical compounds.
Industry: Utilized in the production of advanced materials and chemical products.
Mechanism of Action
The mechanism of action of 2-(dihydrofuran-3(2H)-ylidene)acetonitrile involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, which can modify its structure and activity. For example, the use of palladium catalysts in reactions can facilitate the formation of new carbon-carbon bonds, enhancing the compound’s reactivity .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol®): Known for its aroma properties and used in the food industry.
Dihydro-3(2H)-furanone: Used in various chemical syntheses and industrial applications.
Uniqueness
2-(Dihydrofuran-3(2H)-ylidene)acetonitrile is unique due to its specific structural features, which allow it to participate in a wide range of chemical reactions. Its versatility in synthetic applications and potential for industrial use make it a valuable compound in various fields.
Properties
Molecular Formula |
C6H7NO |
|---|---|
Molecular Weight |
109.13 g/mol |
IUPAC Name |
(2E)-2-(oxolan-3-ylidene)acetonitrile |
InChI |
InChI=1S/C6H7NO/c7-3-1-6-2-4-8-5-6/h1H,2,4-5H2/b6-1+ |
InChI Key |
RDWWMQDCKZIDJM-LZCJLJQNSA-N |
Isomeric SMILES |
C\1COC/C1=C/C#N |
Canonical SMILES |
C1COCC1=CC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Rel-(1R,4R,5S)-1-(thiazol-4-yl)bicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B13337975.png)

![3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(hydroxycarbamoyl)propanoicacid](/img/structure/B13337997.png)

![tert-Butyl 3-((tosyloxy)methyl)-4,7-dihydroisoxazolo[5,4-c]pyridine-6(5H)-carboxylate](/img/structure/B13338000.png)
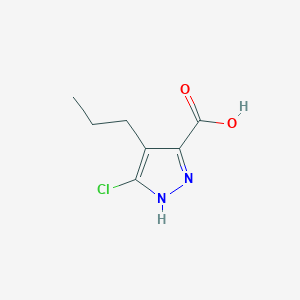
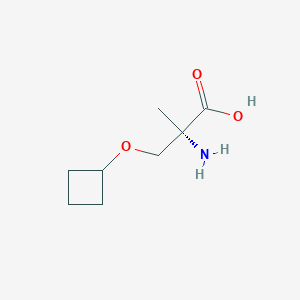
![3-Methoxy-4-({[3-(trifluoromethyl)phenyl]carbamoyl}methoxy)benzoic acid](/img/structure/B13338026.png)

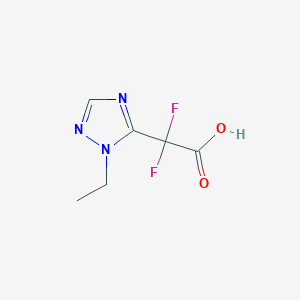
![(2S,3AR,6aR)-octahydrocyclopenta[b]pyrrole-2-carboxylic acid hydrochloride](/img/structure/B13338037.png)
